Cas no 855763-77-8 (Ethyl 2-methylquinoline-6-carboxylate)

Ethyl 2-methylquinoline-6-carboxylate is a quinoline derivative with a molecular formula of C₁₃H₁₃NO₂. This compound features a carboxylate ester group at the 6-position and a methyl substituent at the 2-position of the quinoline core, enhancing its utility as an intermediate in organic synthesis. Its structural properties make it valuable for pharmaceutical and agrochemical applications, particularly in the development of bioactive molecules. The ester functionality allows for further derivatization, while the methyl group contributes to steric and electronic modulation. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthesis is well-documented, ensuring reproducibility for research and industrial use.
Ethyl 2-methylquinoline-6-carboxylate structure
855763-77-8 structure
Product Name:Ethyl 2-methylquinoline-6-carboxylate
CAS No:855763-77-8
MF:C13H13NO2
MW:215.247823476791
MDL:MFCD09879697
CID:717437
PubChem ID:29949719
Update Time:2025-10-28

Ethyl 2-methylquinoline-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-methylquinoline-6-carboxylate
    • 2-Methylquinoline-6-carboxylic acid ethyl ester
    • 6-Quinolinecarboxylicacid, 2-methyl-, ethyl ester
    • Ethyl 2-Methyl-6-quinolinecarboxylate
    • ethyl2-methylquinoline-6-carboxylate
    • PubChem20820
    • WT1988
    • 3288AC
    • SY022684
    • ST24030526
    • 2-Methyl-6-quinolinecarboxylic acid ethyl ester
    • 6-Quinolinecarboxylicacid
    • AC-27558
    • AKOS016004821
    • MFCD09879697
    • J-510105
    • FD17043
    • SB71692
    • CS-0100884
    • DTXSID30652410
    • 855763-77-8
    • DS-10777
    • SCHEMBL8006874
    • MDL: MFCD09879697
    • Inchi: 1S/C13H13NO2/c1-3-16-13(15)11-6-7-12-10(8-11)5-4-9(2)14-12/h4-8H,3H2,1-2H3
    • InChI Key: WLKKUWXLOSMSMH-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(N=C(C)C=C2)=CC=1)OCC

Computed Properties

  • Exact Mass: 215.09500
  • Monoisotopic Mass: 215.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 39.2

Experimental Properties

  • Density: 1.148
  • Boiling Point: 334.4℃/760mmHg
  • Flash Point: 156.1°C
  • Refractive Index: 1.591
  • PSA: 39.19000
  • LogP: 2.71990

Ethyl 2-methylquinoline-6-carboxylate Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl 2-methylquinoline-6-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid ,  2,4,6-Trimethylpyridine ,  Palladium diacetate Solvents: Ethanol ;  36 h, 150 °C
Reference
Assembly of Diversely Substituted Quinolines via Aerobic Oxidative Aromatization from Simple Alcohols and Anilines
Li, Jixing; et al, Journal of Organic Chemistry, 2017, 82(6), 3284-3290

Production Method 2

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Trifluoroacetic acid ,  2,4,6-Trimethylpyridine ,  Palladium diacetate Solvents: Ethanol ;  10 min, 150 °C; 16 h, 150 °C
Reference
In Situ Alkyl Radical Recycling-Driven Decoupled Electrophotochemical Deamination
Wang, Kui; et al, Organic Letters, 2022, 24(19), 3471-3476

Ethyl 2-methylquinoline-6-carboxylate Preparation Products

Ethyl 2-methylquinoline-6-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:855763-77-8)Ethyl 2-methylquinoline-6-carboxylate
Order Number:A863538
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:41
Price ($):220.0
Email:sales@amadischem.com

Ethyl 2-methylquinoline-6-carboxylate Related Literature

Additional information on Ethyl 2-methylquinoline-6-carboxylate

Ethyl 2-methylquinoline-6-carboxylate (CAS No. 855763-77-8)

Ethyl 2-methylquinoline-6-carboxylate, with the CAS number 855763-77-8, is a significant compound in the field of organic chemistry and materials science. This compound belongs to the class of quinoline derivatives, which have been extensively studied due to their unique electronic properties and potential applications in various industries. The molecule consists of a quinoline ring system with a methyl group at position 2 and a carboxylic acid ester group at position 6, making it a versatile building block for further chemical modifications.

The synthesis of Ethyl 2-methylquinoline-6-carboxylate involves several steps, including the preparation of the quinoline skeleton and subsequent functionalization to introduce the methyl and ester groups. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for the preparation of such compounds. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as C-H activation and cross-coupling reactions, which are critical in constructing complex heterocyclic systems like quinolines.

Ethyl 2-methylquinoline-6-carboxylate has garnered attention due to its potential applications in pharmaceuticals, agrochemicals, and advanced materials. In the pharmaceutical sector, quinoline derivatives are known for their bioactivity, particularly in anticancer and antibacterial drug discovery programs. The presence of the carboxylic acid ester group in Ethyl 2-methylquinoline-6-carboxylate provides a site for further functionalization, allowing chemists to introduce bioactive moieties that could enhance its therapeutic potential.

Recent studies have also highlighted the role of Ethyl 2-methylquinoline-6-carboxylate as a precursor for advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). The quinoline moiety contributes to the compound's electronic properties, making it suitable for applications in optoelectronics. Researchers have demonstrated that derivatives of this compound can exhibit desirable charge transport properties, which are essential for high-performance electronic devices.

In addition to its synthetic applications, Ethyl 2-methylquinoline-6-carboxylate has been employed as a chiral auxiliary in asymmetric synthesis. The chiral environment provided by the quinoline ring can influence the stereochemical outcome of reactions, enabling the synthesis of enantiomerically enriched compounds that are valuable in drug development.

From an environmental standpoint, there is growing interest in understanding the biodegradation pathways of Ethyl 2-methylquinoline-6-carboxylate and its impact on ecosystems. Studies have shown that under certain conditions, this compound can undergo microbial degradation, reducing its persistence in the environment. However, further research is needed to fully characterize its environmental fate and assess its potential risks.

In conclusion, Ethyl 2-methylquinoline-6-carboxylate (CAS No. 855763-77-8) is a multifaceted compound with diverse applications across various fields. Its unique chemical structure and functional groups make it an attractive target for both academic research and industrial development. As new synthetic methods and applications continue to emerge, this compound is poised to play an increasingly important role in advancing modern chemistry and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:855763-77-8)Ethyl 2-methylquinoline-6-carboxylate
A863538
Purity:99%
Quantity:25g
Price ($):220.0
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